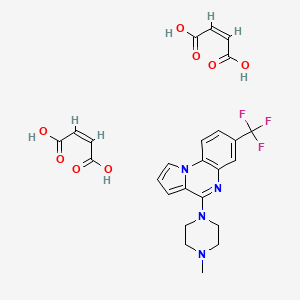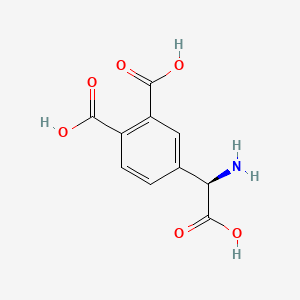
Hidrocloruro de PNU 22394
Descripción general
Descripción
El clorhidrato de PNU 22394 es un compuesto químico conocido por su papel como agonista de los receptores de serotonina, específicamente los receptores 5-HT2C y 5-HT2A . Se ha estudiado por sus posibles efectos para reducir la ingesta de alimentos y producir pérdida de peso en estudios tanto en animales como en humanos . La fórmula molecular del compuesto es C13H17ClN2 y tiene un peso molecular de 236,74 g/mol .
Aplicaciones Científicas De Investigación
El clorhidrato de PNU 22394 se ha estudiado ampliamente por sus aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como estándar de referencia en química analítica para estudiar las interacciones con los receptores de serotonina.
Biología: En la investigación biológica, el clorhidrato de PNU 22394 se utiliza para investigar el papel de los receptores de serotonina en varios procesos fisiológicos.
Medicina: El compuesto se ha estudiado por sus posibles efectos terapéuticos en el tratamiento de afecciones como la obesidad y los trastornos cognitivos.
Industria: El clorhidrato de PNU 22394 se utiliza en la industria farmacéutica para el desarrollo de nuevos medicamentos que se dirigen a los receptores de serotonina .
Mecanismo De Acción
El clorhidrato de PNU 22394 ejerce sus efectos actuando como agonista en los receptores de serotonina, específicamente los receptores 5-HT2C y 5-HT2A. El compuesto se une a estos receptores, activándolos y desencadenando una cascada de vías de señalización intracelular. Esta activación conduce a varios efectos fisiológicos, incluida la reducción de la ingesta de alimentos y la pérdida de peso .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
PNU 22394 hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It binds to serotonin 5-HT2C receptors with high affinity, exhibiting agonistic activity. Additionally, it partially activates serotonin 5-HT2A and 5-HT2B receptors . These interactions influence various biochemical pathways, including those involved in neurotransmission and neuromodulation .
Cellular Effects
PNU 22394 hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those associated with serotonin receptors . This compound can alter gene expression and cellular metabolism, leading to changes in cellular activities such as neurotransmitter release and synaptic plasticity . In animal studies, PNU 22394 hydrochloride has been shown to reduce food intake and induce weight loss .
Molecular Mechanism
The molecular mechanism of PNU 22394 hydrochloride involves its binding interactions with serotonin receptors. As an agonist at serotonin 5-HT2C receptors, it activates these receptors, leading to downstream signaling events . The partial agonistic activity at serotonin 5-HT2A and 5-HT2B receptors also contributes to its overall effects . These interactions result in changes in gene expression and modulation of neurotransmitter release .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PNU 22394 hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. PNU 22394 hydrochloride is stable under specific storage conditions, but its activity may decrease over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential sustained impacts on neurotransmission and behavior .
Dosage Effects in Animal Models
The effects of PNU 22394 hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its agonistic activity on serotonin receptors, leading to reduced food intake and weight loss . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
PNU 22394 hydrochloride is involved in metabolic pathways related to serotonin signaling. It interacts with enzymes and cofactors that regulate serotonin synthesis, release, and reuptake . These interactions can affect metabolic flux and alter levels of serotonin and other related metabolites .
Transport and Distribution
Within cells and tissues, PNU 22394 hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in certain tissues can influence its overall activity and effects .
Subcellular Localization
The subcellular localization of PNU 22394 hydrochloride is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can impact the compound’s interactions with serotonin receptors and other biomolecules, ultimately influencing its biochemical and cellular effects .
Métodos De Preparación
La síntesis del clorhidrato de PNU 22394 implica varios pasos, comenzando con la preparación de la estructura central, seguida de la funcionalización para introducir los sustituyentes deseados. La ruta sintética normalmente implica los siguientes pasos:
Formación de la estructura central: La estructura central del clorhidrato de PNU 22394 se sintetiza a través de una serie de reacciones de ciclización.
Funcionalización: La estructura central se funcionaliza luego para introducir el grupo metilo y otros sustituyentes.
Formación de clorhidrato: El paso final implica la formación de la sal de clorhidrato para mejorar la estabilidad y la solubilidad del compuesto
Análisis De Reacciones Químicas
El clorhidrato de PNU 22394 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones de la molécula, a menudo utilizando agentes halogenantes o nucleófilos
Comparación Con Compuestos Similares
El clorhidrato de PNU 22394 es único en su alta afinidad y selectividad por los receptores 5-HT2C y 5-HT2A. Los compuestos similares incluyen:
Lorcaserina: Otro agonista del receptor 5-HT2C utilizado para la pérdida de peso.
Triptolina: Un compuesto con actividad similar en el receptor de serotonina.
PNU 181731: Un compuesto relacionado con propiedades farmacológicas similares
El clorhidrato de PNU 22394 destaca por sus potentes efectos agonistas y su capacidad para producir una pérdida de peso significativa en estudios tanto en animales como en humanos .
Propiedades
IUPAC Name |
6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.ClH/c1-15-12-5-3-2-4-10(12)11-6-8-14-9-7-13(11)15;/h2-5,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIGGEUWSYESTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCNCC2)C3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15923-42-9 | |
| Record name | PNU-22394 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9N5GRJ53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


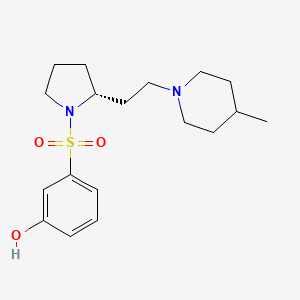



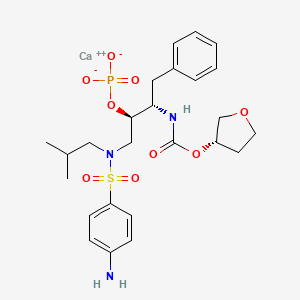


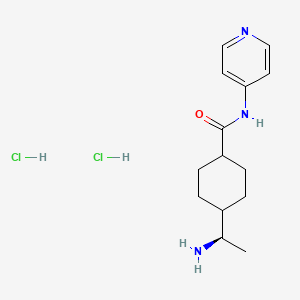
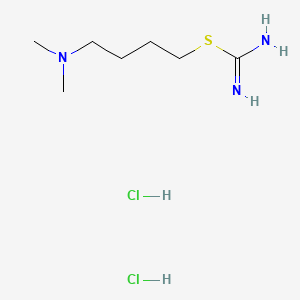

![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)
